molecular formula C14H15Cl2N5O3S B573563 (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride CAS No. 166176-51-8

(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride

Cat. No.: B573563
CAS No.: 166176-51-8
M. Wt: 404.266
InChI Key: VWBCFPNXLGRJSK-OWVUFADGSA-N
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Description

7-Amino-3-(2-carboxypropyl)-1,4-dihydro-4-oxoquinoline-2-carboxylic acid, commonly known as (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride, is a quinolone derivative. Quinolones are a class of synthetic broad-spectrum antibiotics that are effective against a wide range of bacterial infections. This compound is notable for its unique structural properties, which contribute to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride typically involves the condensation of 2,4-dihydroxyquinoline with a suitable carboxylic acid derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the condensation reaction, followed by purification steps to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinoline derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.

Scientific Research Applications

(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex quinolone derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial cell division and growth, leading to the death of the bacterial cells. The molecular targets and pathways involved include the binding of this compound to the active sites of DNA gyrase and topoisomerase IV, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone derivative with broad-spectrum antibacterial activity.

    Levofloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

    Norfloxacin: A quinolone used primarily for urinary tract infections.

Uniqueness of (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride

This compound is unique due to its specific structural features, which confer distinct biological activities compared to other quinolones. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications. Additionally, this compound’s potential for developing new antibiotics highlights its significance in medicinal chemistry.

Properties

IUPAC Name

(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S.2ClH/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;;/h1-5,10,13H,6-7,15H2;2*1H/t10-,13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBCFPNXLGRJSK-OWVUFADGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166176-51-8
Record name Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, chloride, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166176-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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